Cas no 13470-38-7 (yttrium iodide)

yttrium iodide 化学的及び物理的性質

名前と識別子

-

- yttrium iodide

- Yttrium(III) iodide

- 237957_ALDRICH

- AC1L4YS5

- Nitric acid, yttrium(3+)salt, hexahydrate

- ytrium nitrate

- ytterbium(III) nitrate

- Yttrium (III) nitrate hexahydrate (1:3:6)

- yttrium nirate

- yttrium nitrate

- Yttrium nitrate hexahydrate

- yttrium triiodide

- yttrium trinitrate

- Yttrium trinitrate hexahydrate

- yttrium(III) nitrate

- Yttrium(III) nitrate hexahydrate

- Yttriumnitrat

- Yttriumnitrat [German]

- Einecs 236-737-1

- yttriumiodide(yi3)

- YttriuM (III) Iodide, Flakes

- Yttrium(III) iodide anhydrous

- yttrium(iii) iodide, ultra dry

- YTTRIUM IODIDE, 99.99%(RE Element base)

- YTTRIUM IODIDE, ANHYDROUS, FLAKES, 99.9%

- Yttrium(III) iodide, anhydrous, flakes, 99.9% trace metals basis

- IWJ2Y80D1J

- DTXSID9065499

- Yttrium iodide (YI3)

- UNII-IWJ2Y80D1J

- triiodoyttrium

- MFCD00054144

- 13470-38-7

- Q1747583

-

- MDL: MFCD00054144

- インチ: InChI=1S/3HI.Y/h3*1H;/q;;;+3/p-3

- InChIKey: LFWQXIMAKJCMJL-UHFFFAOYSA-K

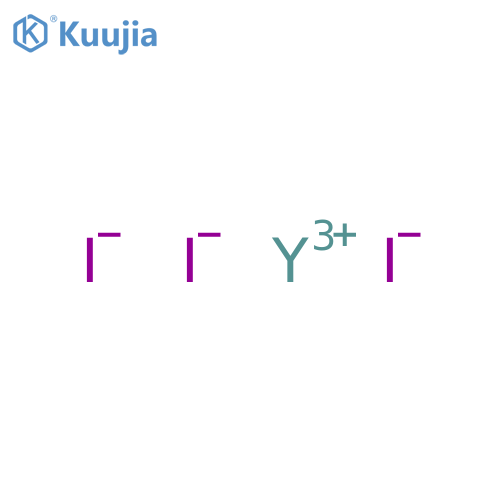

- ほほえんだ: [I-].[I-].[I-].[Y+3]

計算された属性

- せいみつぶんしりょう: 469.6178

- どういたいしつりょう: 469.619252

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 白から黄色、易潮解シート

- 密度みつど: g/cm3

- ゆうかいてん: 1004°C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- すいようせい: Soluble in water.

- PSA: 0

- LogP: 2.65710

- じょうきあつ: No data available

- ようかいせい: 可溶性

- かんど: Hygroscopic

yttrium iodide セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H317,H334,H351

- 警告文: P261,P280,P342+P311

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 40-42/43

- セキュリティの説明: 22-26-36/37/39

-

危険物標識:

- TSCA:Yes

- リスク用語:R40

- ちょぞうじょうけん:アルゴン充填貯蔵

yttrium iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y85070-1g |

YTTRIUM IODIDE |

13470-38-7 | 99.9%(,) | 1g |

¥1008.0 | 2024-06-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 35744-1g |

Yttrium(III) iodide, ultra dry, 99.9% (REO) |

13470-38-7 | 99.9% | 1g |

¥1676.00 | 2023-04-13 | |

| abcr | AB207770-5 g |

Yttrium(III) iodide, ultra dry, 99.9% (REO); . |

13470-38-7 | 99.9% | 5 g |

€573.00 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150247-100mg |

yttrium iodide |

13470-38-7 | 97+% | 100mg |

¥268 | 2023-09-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-SS042-250mg |

Yttrium(III) iodide |

13470-38-7 | ultra dry, 99.9% (REO) | 250mg |

¥789.0 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023824-5g |

yttrium iodide |

13470-38-7 | 99.9%(,) | 5g |

¥3582 | 2023-09-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Y119239-5g |

yttrium iodide |

13470-38-7 | ,,99.9% metals basis | 5g |

¥2984.90 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-258345-1g |

Yttrium(III) iodide, |

13470-38-7 | ≥98% | 1g |

¥790.00 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y85070-5g |

YTTRIUM IODIDE |

13470-38-7 | 99.9%(,) | 5g |

¥5368.0 | 2024-06-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023824-1g |

yttrium iodide |

13470-38-7 | 99.9%(,) | 1g |

¥896 | 2023-09-10 |

yttrium iodide 関連文献

-

Zhen Wang,Ajay K. Baranwal,Muhammad Akmal Kamarudin,Yusuke Kamata,Chi Huey Ng,Manish Pandey,Tingli Ma,Shuzi Hayase J. Mater. Chem. A 2019 7 20390

-

He Huang,Hong-Hui Wu,Cheng Chi,Yuewang Yang,Jiongzhi Zheng,Baoling Huang,Shouguo Wang J. Mater. Chem. A 2021 9 26256

-

3. Activity coefficients of ions in gelatin gelsM. G. T. Shone Trans. Faraday Soc. 1963 59 1231

-

4. Lanthanide complexes in hybrid halometallate materials: interconversion between a novel 2D microporous framework and a 1D zigzag chain structure of iodoargentates templated by octakis-solvated terbium(III) cationShashank Mishra,Erwann Jeanneau,Gilles Ledoux,Stéphane Daniele Dalton Trans. 2009 4954

-

5. Yttrium iodide and bis(trimethylsilyl)methyl complexes of the chelating diamide [ArN(CH2)3NAr]2? (Ar = 2,6-iPr2C6H3)F. Geoffrey N. Cloke,Benjamin R. Elvidge,Peter B. Hitchcock,Vanessa M. E. Lamarche J. Chem. Soc. Dalton Trans. 2002 2413

-

Shashank Mishra,Erwann Jeanneau,Henry Chermette,Stéphane Daniele,Liliane G. Hubert-Pfalzgraf Dalton Trans. 2008 620

-

7. Yttrium iodide and bis(trimethylsilyl)methyl complexes of the chelating diamide [ArN(CH2)3NAr]2? (Ar = 2,6-iPr2C6H3)F. Geoffrey N. Cloke,Benjamin R. Elvidge,Peter B. Hitchcock,Vanessa M. E. Lamarche J. Chem. Soc. Dalton Trans. 2002 2413

-

Wenliang Huang,Paula L. Diaconescu Chem. Commun. 2012 48 2216

-

Niannian Chen,Yan Gao,Yiming Tian,Bing Wu,Dingxian Jia,Shengxian Zhao New J. Chem. 2020 44 19166

-

David P. Mills,Oliver J. Cooper,Jonathan McMaster,William Lewis,Stephen T. Liddle Dalton Trans. 2009 4547

yttrium iodideに関する追加情報

Introduction to Yttrium Iodide (CAS No. 13470-38-7): Applications and Recent Research Developments

Yttrium Iodide, with the chemical formula Y2I2O7, is a compound of significant interest in the field of materials science and pharmaceutical applications. Its unique crystal structure and luminescent properties make it valuable for various industrial and research purposes. This article provides a comprehensive overview of Yttrium Iodide (CAS No. 13470-38-7), highlighting its chemical properties, synthesis methods, and recent advancements in its utilization across different sectors.

The compound is characterized by its high thermal stability and excellent luminescent behavior, which have garnered attention for its use in phosphors, scintillators, and medical imaging technologies. The iodide component in Yttrium Iodide plays a crucial role in modulating its optical properties, making it a preferred choice for developers seeking materials with enhanced radioluminescence characteristics.

In terms of synthesis, Yttrium Iodide (CAS No. 13470-38-7) is typically prepared through the reaction of yttrium oxide with hydrogen iodide at elevated temperatures. This process ensures the formation of a highly pure crystalline structure, which is essential for applications requiring high luminous efficiency. Recent improvements in synthetic methodologies have focused on optimizing reaction conditions to achieve higher yields and purity levels, thereby enhancing the compound's performance in practical applications.

One of the most prominent applications of Yttrium Iodide is in the field of medical imaging. Its ability to emit light when excited by X-rays or gamma rays makes it an ideal candidate for use in scintillation crystals used in computed tomography (CT) scanners and positron emission tomography (PET) devices. The compound's high light output and energy resolution contribute to improved image quality, enabling more accurate diagnoses and treatment planning.

Recent research has also explored the potential of Yttrium Iodide (CAS No. 13470-38-7) in the development of novel drug delivery systems. Studies have demonstrated that yttrium-based nanoparticles can be functionalized to target specific biological markers, facilitating the delivery of therapeutic agents to targeted regions within the body. This approach has shown promise in enhancing the efficacy of treatments for various diseases while minimizing side effects.

The compound's luminescent properties have also been leveraged in optoelectronic devices, such as light-emitting diodes (LEDs) and solar cells. By integrating Yttrium Iodide into these devices, researchers have been able to improve their efficiency and durability. For instance, yttrium-doped phosphors have been used to enhance the color rendering index of white LEDs, providing more natural-looking light output.

In addition to its medical and optoelectronic applications, Yttrium Iodide (CAS No. 13470-38-7) has found utility in advanced materials research. Its unique crystal structure allows it to serve as a host material for rare-earth ions, enabling the development of novel phosphors with tailored luminescent properties. These materials are being explored for use in display technologies, lighting solutions, and even quantum computing applications.

The environmental impact of using Yttrium Iodide has also been a subject of recent studies. Researchers are investigating sustainable synthesis methods that minimize waste generation and energy consumption. Additionally, efforts are being made to develop environmentally friendly disposal techniques for yttrium-based compounds to ensure their safe integration into industrial processes without adverse ecological consequences.

The future prospects for Yttrium Iodide (CAS No. 13470-38-7) appear promising, with ongoing research aiming to uncover new applications and improve existing ones. As technology advances, the demand for high-performance materials like yttrium iodide is expected to grow, particularly in areas such as healthcare diagnostics and renewable energy solutions.

In conclusion, Yttrium Iodide stands as a versatile compound with a wide range of applications across multiple industries. Its unique properties make it indispensable in medical imaging, optoelectronics, and advanced materials science. As research continues to evolve, the potential uses for this compound are likely to expand even further, solidifying its role as a cornerstone material in modern technology.

13470-38-7 (yttrium iodide) 関連製品

- 1496124-51-6(3-amino-2-(5-methylpyridin-2-yl)propanoic acid)

- 2171658-56-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{methyl(thiolan-3-yl)methylcarbamoyl}propanoic acid)

- 11108-30-8(Bis(dimethylamino)bis(cyclopentadienyl)zirconium)

- 2228626-49-9(methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate)

- 1186298-86-1(3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester)

- 220283-76-1((R)-2-Amino-5-(4-chlorophenyl)pentanoic acid)

- 954597-58-1(methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate)

- 2097985-36-7(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile)

- 64465-63-0(4-(4-Fluoro-3-methoxyphenyl)phenol)

- 2361658-32-2(N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide)